molecular formula C16H21N3O5S B13761550 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate CAS No. 68912-02-7

4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate

Cat. No.: B13761550
CAS No.: 68912-02-7
M. Wt: 367.4 g/mol
InChI Key: OZNLSKRKXXKXQO-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE involves several steps:

Chemical Reactions Analysis

4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE involves its interaction with specific molecular targets and pathways. The hydrazono group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE can be compared with other similar compounds, such as:

    4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM CHLORIDE: This compound has a similar structure but with a chloride counterion instead of a methyl sulfate group.

    4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM BROMIDE: Similar to the chloride derivative, this compound has a bromide counterion.

    4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM IODIDE: This compound features an iodide counterion.

The uniqueness of 4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE lies in its specific counterion, which can influence its solubility, reactivity, and biological activity.

Properties

CAS No.

68912-02-7

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

4-methoxy-N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate

InChI

InChI=1S/C15H18N3O.CH4O4S/c1-17-10-8-13(9-11-17)12-16-18(2)14-4-6-15(19-3)7-5-14;1-5-6(2,3)4/h4-12H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

OZNLSKRKXXKXQO-UHFFFAOYSA-M

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-]

Origin of Product

United States

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